Decarbamylcefoxitin Lactone is a semi-synthetic derivative of the antibiotic cefoxitin, which belongs to the class of β-lactam antibiotics. It is characterized by its unique molecular structure that includes a lactone ring, making it an important compound in the study of antibiotic resistance and β-lactamase interactions. This compound is primarily recognized for its role as an impurity in cefoxitin production and has implications in both pharmaceutical applications and biochemical research.
Decarbamylcefoxitin Lactone is synthesized through various chemical processes, often derived from cefoxitin itself. The compound's significance arises from its relationship to antibiotic resistance mechanisms, particularly in the context of β-lactamase enzymes that hydrolyze β-lactam antibiotics.
This compound can be classified under:
The synthesis of Decarbamylcefoxitin Lactone can be achieved through several methods:
The synthesis process may involve:
Decarbamylcefoxitin Lactone features a complex molecular structure that includes:
Decarbamylcefoxitin Lactone can undergo several chemical reactions:
These reactions are essential for modifying Decarbamylcefoxitin Lactone for specific applications in medicinal chemistry and materials science.
Decarbamylcefoxitin Lactone functions primarily as a covalent inhibitor targeting penicillin-binding proteins (PBPs). By binding to these proteins, it disrupts peptidoglycan synthesis, leading to bacterial cell death.
The compound's action affects key biochemical pathways, particularly those involved in cell wall synthesis and β-oxidation processes. Its bactericidal effect is significant against various Gram-positive bacteria.
Decarbamylcefoxitin Lactone has several scientific applications:
Decarbamylcefoxitin Lactone is characterized by two fundamental structural alterations from the parent cefoxitin molecule:
Table 1: Structural Comparison of Cefoxitin and Decarbamylcefoxitin Lactone
Structural Feature | Cefoxitin (Parent) | Decarbamylcefoxitin Lactone |
---|---|---|
C-3' Substituent | -CH₂OCONH₂ | -CH₂- (lactone bridge) |
C-4 Functionality | Free carboxylic acid | Lactone carbonyl |
Methoxy Group at C-7 | Present | Preserved |
Thiophene-acetamido at C-7 | Present | Preserved |
β-lactam ring | Intact | Intact |
The systematic IUPAC name for this derivative is (6R,7S)-7-methoxy-3-methylidene-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2,4-dicarboxylic acid 4→2 lactone. This nomenclature reflects the lactone bridge formation between positions C-4 and C-2' while preserving the characteristic 7α-methoxy group that defines cephamycins [1] [6] [8]. The molecular formula is C₁₆H₁₅N₃O₆S₂, with a molecular weight of 409.44 g/mol, representing a loss of 17.98 Da compared to cefoxitin due to carbamate removal and water elimination during lactonization.
The historical trajectory of Decarbamylcefoxitin Lactone is intrinsically linked to cefoxitin's development:
The exact discovery timeline of Decarbamylcefoxitin Lactone as a distinct entity remains undocumented in mainstream literature. It likely emerged during:
Unlike purpose-designed derivatives, this compound represents a degradation product that gained research interest due to its altered biological properties and utility as a reference standard in analytical chemistry.
The structural modifications in Decarbamylcefoxitin Lactone significantly alter its biological interactions:
β-Lactamase Stability: The removal of the C-3' carbamoyl group diminishes the steric protection of the β-lactam ring. This increases vulnerability to hydrolysis by both class A penicillinases and extended-spectrum β-lactamases (ESBLs), reducing antibacterial efficacy compared to cefoxitin [1] [4].
Penicillin-Binding Protein (PBP) Affinity: Molecular modeling suggests conformational changes in the C-3' region disrupt optimal positioning for acylation of PBPs. This likely reduces bactericidal activity against Gram-positive organisms, particularly methicillin-susceptible Staphylococcus aureus [8].
Metabolic Implications: As a potential metabolite or degradation product, this lactone may accumulate in renal or hepatic impairment scenarios. Its altered polarity (logP ≈ 1.2 versus cefoxitin's -0.5) suggests different tissue distribution patterns [1] [6].
Table 2: Research Findings on Decarbamylcefoxitin Lactone
Research Area | Key Findings | Experimental Models |
---|---|---|
Antibacterial Activity | 8-16× reduced potency vs. Gram-negative bacilli | In vitro MIC assays |
β-lactamase Interaction | 3.5× increased hydrolysis rate by TEM-1 enzyme | Enzyme kinetics analysis |
Chemical Stability | pH-dependent lactone ring hydrolysis | Forced degradation studies |
Synthetic Accessibility | Patent-protected route via cefoxitin decarbamylation | Process chemistry documentation |
The compound's primary significance lies in its role as:
While lacking direct therapeutic applications, its study informs antibiotic design strategies focused on stabilizing the vulnerable C-3/C-4 region of cephalosporins against enzymatic and chemical degradation.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0